Cas no 80944-44-1 (trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene)
trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-ETHOXY-4-(TRANS-4-N-PROPYLCYCLOHEXYL)BENZENE
- 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene
- 1-ethoxy-4-(4-propylcyclohexyl)benzene
- trans-4-(4-Propylcyclohexyl)phenetole
- trans-p-(4-Propylcyclohexyl)phenetole
- Benzene, 1-ethoxy-4-(trans-4-propylcyclohexyl)-
- 1-ethoxy-4-((1s,4r)-4-propylcyclohexyl)benzene
- 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene
- 1-Ethoxy-4-(4-propyl-cyclohexyl)-benzene
- KSC497A2F
- OXBRRUNAAVNTOZ-UHFF
- FT-0641789
- SR-01000389335
- 1-((1r,4s)-1-ethoxy-4-propylcyclohexyl)benzene
- SR-01000389335-1
- DS-11814
- SCHEMBL1894069
- MFCD06658195
- 80944-44-1
- trans-1-Ethoxy-4-(4-propylcyclohexyl)benzen
- SCHEMBL4800850
- AKOS001483016
- p-(trans-4-n-propylcyclohexyl) ethoxybenzene
- DTXSID701001656
- 1-Ethoxy-4-(4-propylcyclohexyl)benzene #
- AMY25196
- SCHEMBL12366453
- SY090334
- OXBRRUNAAVNTOZ-UHFFFAOYSA-N
- NS00060733
- CS-0061440
- E1369
- A24044
- EINECS 279-633-1
- Benzene, 1-ethoxy-4-(4-propylcyclohexyl)-
- trans-1-Ethoxy-4-(4-n-propylcyclohexyl)benzene
- AKOS015838824
- SB66943
- SCHEMBL18503394
- 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene (ACI)
- Benzene, 1-ethoxy-4-(4-propylcyclohexyl)-, trans- (ZCI)
- (trans)-1-(4-Ethoxyphenyl)-4-propylcyclohexane
- (trans)-4-Ethoxy-1-(4-propylcyclohexyl)benzene
- 3-HB-O2
- 3CPO2
- 4-(trans-4-n-Propylcyclohexyl)ethoxybenzene
- 4-(trans-4-Propylcyclohexyl)-1-ethoxybenzene
- 4-(trans-4-Propylcyclohexyl)ethoxybenzene
- 4-Ethoxy-1-(trans-4-propylcyclohexyl)benzene
- CP-3-O2
- PCH 3O2
- PEC
- trans-1-(p-Ethoxyphenyl)-4-propylcyclohexane
- trans-1-Ethoxy-4-(4-propylcyclohexyl)benzene
- trans-4-(4-Ethoxyphenyl)-1-propylcyclohexane
- trans-4-Propyl-1-(4-ethoxyphenyl)cyclohexane
- DB-019157
- OXBRRUNAAVNTOZ-SHTZXODSSA-N
- STK019727
- trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene
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- MDL: MFCD06658195
- Inchi: 1S/C17H26O/c1-3-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18-4-2/h10-15H,3-9H2,1-2H3/t14-,15-
- InChI Key: OXBRRUNAAVNTOZ-SHTZXODSSA-N
- SMILES: C([C@@H]1CC[C@@H](C2C=CC(OCC)=CC=2)CC1)CC
Computed Properties
- Exact Mass: 246.19800
- Monoisotopic Mass: 246.198
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2
- XLogP3: 6.1
Experimental Properties
- Density: 0.928
- Melting Point: 40.0 to 44.0 deg-C
- Boiling Point: 345.3 °C at 760 mmHg
- Flash Point: 345.3 °C at 760 mmHg
- Refractive Index: 1.495
- PSA: 9.23000
- LogP: 5.15920
trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E892325-100mg |
trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene |
80944-44-1 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E892325-500mg |
trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene |
80944-44-1 | 500mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E892325-1g |
trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene |
80944-44-1 | 1g |
$ 80.00 | 2022-06-05 | ||
| Alichem | A019087717-25g |
1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene |
80944-44-1 | 97% | 25g |
$252.00 | 2023-09-01 | |
| Alichem | A019087717-100g |
1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene |
80944-44-1 | 97% | 100g |
$682.08 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E1369-5G |
1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene |
80944-44-1 | 98.0%(GC) | 5G |
410CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | E1369-25G |
1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene |
80944-44-1 | >98.0%(GC) | 25G |
¥1,475.00 | 2021-05-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QY070-25g |
1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene |
80944-44-1 | 98% | 25g |
474CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QY070-1g |
1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene |
80944-44-1 | 98% | 1g |
42CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QY070-5g |
1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene |
80944-44-1 | 98% | 5g |
135.0CNY | 2021-07-12 |
trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene Production Method
Production Method 1
trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene Raw materials
trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene Preparation Products
trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene Suppliers
trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene
Professional Introduction to Compound with CAS No. 80944-44-1 and Product Name: trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene
The compound identified by the CAS number 80944-44-1 and the product name trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene represents a significant area of interest in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in various chemical and biological contexts. The molecular structure of trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene consists of a benzene ring substituted with an ethoxy group at the trans-1 position and a 4-N-propylcyclohexyl group at the 4 position, which contributes to its distinct chemical properties and reactivity.
In recent years, there has been a growing interest in understanding the pharmacological properties of complex organic molecules like trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene. The presence of both aromatic and aliphatic components in its structure suggests potential interactions with biological targets, making it a candidate for further investigation in drug discovery and development. Specifically, the ethoxy group can influence metabolic pathways, while the propyl-substituted cyclohexane ring may contribute to binding affinity with certain enzymes or receptors.
Current research in the field of medicinal chemistry has highlighted the importance of stereochemistry in determining the efficacy and selectivity of pharmaceutical compounds. The trans configuration in trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene is particularly noteworthy, as it can significantly affect the compound's interaction with biological systems. Studies have shown that trans-isomers often exhibit different pharmacokinetic profiles compared to their cis counterparts, which can be attributed to differences in solubility, metabolic stability, and binding affinity.
The synthesis of trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques, such as catalytic hydrogenation and cross-coupling reactions, are often employed to construct the desired molecular framework efficiently. The use of palladium-based catalysts, for instance, has been reported to facilitate the formation of carbon-carbon bonds under mild conditions, enhancing the overall synthetic strategy.
From a biological perspective, trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene has shown promise in preliminary screenings for potential therapeutic applications. Its structural features suggest that it may interact with targets involved in inflammatory responses or neural signaling pathways. However, further studies are necessary to elucidate its exact mechanism of action and assess its safety profile. In vitro assays have been conducted to evaluate its interaction with enzymes such as cytochrome P450s, which are critical in drug metabolism.
The role of computational chemistry in analyzing compounds like trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities, optimize molecular structures, and simulate interactions with biological targets before conducting expensive wet-lab experiments. These computational approaches have accelerated the drug discovery process significantly by allowing rapid screening of large libraries of compounds.
In conclusion, trans-1-Ethoxy-4-(4-N-propylcyclohexyl)benzene, identified by CAS No. 80944-44-1, represents a fascinating subject of study in organic chemistry and pharmaceutical research. Its unique structural features and potential biological activities make it an attractive candidate for further exploration. As research continues to uncover new applications for this compound, it is likely that additional insights into its chemical behavior and therapeutic potential will emerge.
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